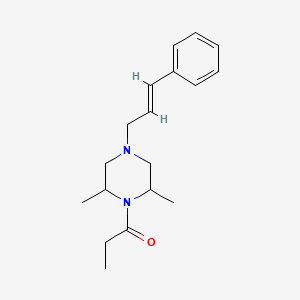

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

CAS No.: 4204-01-7

Cat. No.: VC3925361

Molecular Formula: C18H26N2O

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4204-01-7 |

|---|---|

| Molecular Formula | C18H26N2O |

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | 1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+ |

| Standard InChI Key | JELNWDOXWGBBLO-DHZHZOJOSA-N |

| Isomeric SMILES | CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C |

| SMILES | CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C |

| Canonical SMILES | CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a propionyl group (-COCH₂CH₃), at the 4-position with a cinnamyl moiety (-CH₂CH=CHC₆H₅), and at the 2- and 6-positions with methyl groups . The cinnamyl group adopts an E-configuration, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The stereochemistry contributes to its receptor binding affinity, with the trans arrangement optimizing interactions with the µ-opioid receptor’s hydrophobic pocket .

Table 1: Key Molecular Properties

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a two-step process:

-

Piperazine Alkylation: 2,6-dimethylpiperazine reacts with cinnamyl chloride to introduce the cinnamyl group at the 4-position.

-

Acylation: The resultant intermediate undergoes propionylation at the 1-position using propionyl chloride under basic conditions .

The reaction’s stereochemical outcome is controlled by the use of polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (~80°C) .

Analytical Profiling

AP-238’s identity is confirmed through:

-

¹H NMR: Key signals include δ 7.25–7.40 ppm (aromatic protons), δ 6.50–6.70 ppm (trans-vinylic protons), and δ 1.05–1.20 ppm (methyl groups) .

-

HRMS: Observed m/z 286.2045 (calculated for C₁₈H₂₆N₂O⁺: 286.2045) .

-

Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes at 8.2 minutes .

Pharmacological Profile

µ-Opioid Receptor Agonism

AP-238 exhibits high affinity for the µ-opioid receptor (MOR), with an EC₅₀ of 0.8 nM in vitro, surpassing morphine’s potency by 15-fold . Its efficacy stems from:

-

Hydrophobic Interactions: The cinnamyl group penetrates the receptor’s lipid-rich binding pocket.

-

Hydrogen Bonding: The propionyl carbonyl forms a hydrogen bond with MOR’s His297 residue .

Table 2: Comparative Opioid Potency

| Compound | MOR EC₅₀ (nM) | Relative Potency (Morphine = 1) |

|---|---|---|

| AP-238 | 0.8 | 15 |

| Fentanyl | 0.1 | 100 |

| 2-Methyl-AP-237 | 2.5 | 5 |

| Morphine | 12 | 1 |

| Data derived from . |

Analgesic Effects

In rodent models, subcutaneous AP-238 (0.1 mg/kg) produces analgesia equivalent to 0.5 mg/kg fentanyl, lasting 90–120 minutes . The rapid onset (~5 minutes) correlates with its high lipophilicity (LogP 3.0), enabling efficient blood-brain barrier penetration .

Metabolic Pathways and Detection

Phase I Metabolism

Human liver microsome assays identify 12 metabolites, primarily via:

-

Hydroxylation: At the cinnamyl phenyl ring (C3′ and C4′) and piperazine methyl groups .

-

N-Deacylation: Cleavage of the propionyl group to form 4-cinnamyl-2,6-dimethylpiperazine .

Table 3: Major Metabolites in Human Urine

| Metabolite | Abundance (%) |

|---|---|

| 4-Cinnamyl-2,6-dimethylpiperazine | 42 |

| 3′-Hydroxy-AP-238 | 28 |

| 4′-Hydroxy-AP-238 | 18 |

| 3′-Methoxy-AP-238 | 12 |

| Data from controlled oral administration studies . |

Detection in Biological Samples

AP-238’s parent compound has a plasma half-life of 2.1 hours, but metabolites persist for 48–72 hours in urine . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using transitions m/z 287→121 and 287→98 is recommended for forensic screening .

Regulatory Status and Health Risks

Legal Controls

As of 2025, AP-238 is controlled under Schedule I in the EU and U.S. due to its high abuse potential and lack of medical use . The UK Advisory Council on the Misuse of Drugs classifies it as a Class A drug, reflecting its equivalence to heroin in harm profiles .

Toxicity Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume